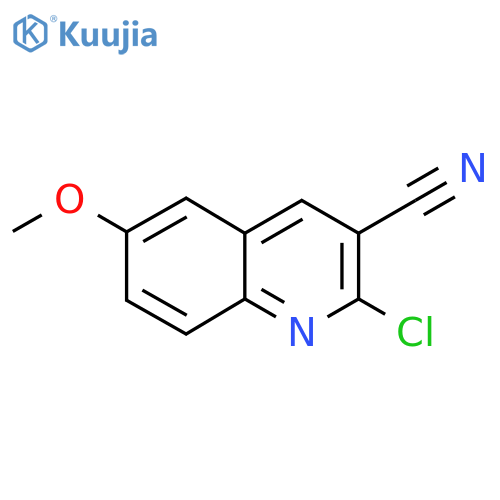Cas no 101617-91-8 (2-Chloro-6-methoxyquinoline-3-carbonitrile)

101617-91-8 structure
商品名:2-Chloro-6-methoxyquinoline-3-carbonitrile
2-Chloro-6-methoxyquinoline-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Quinolinecarbonitrile,2-chloro-6-methoxy-
- 2-CHLORO-6-METHOXYQUINOLINE-3-CARBONITRILE
- 2-chloro-3-cyano-6-methoxyquinoline
- 2-chloro-6-methoxy-3-quinolinecarbonitrile
- 3-Quinolinecarbonitrile,2-chloro-6-methoxy
- 6-methoxy-2-chloro-3-cyanoquinoline
- AKOS BB-7576
- FT-0726309
- AB12692
- F84155
- HMS3362B18
- BEA61791
- DTXSID80357721
- EN300-141640
- SCHEMBL1289560
- 2-Chloro-6-methoxy-quinoline-3-carbonitrile
- Oprea1_650306
- CHEMBL1349554
- MFCD02740422
- Oprea1_231687
- 2-chloranyl-6-methoxy-quinoline-3-carbonitrile
- HMS1620L19
- CS-0439761
- HMS2638D17
- MLS000693020
- 2-chloro-6-methoxyquinoline-3-carbonitrile, AldrichCPR
- SMR000285896
- BDBM63387
- cid_865612
- AKOS000589750
- AMFXVCDHDIEGIM-UHFFFAOYSA-N
- 101617-91-8
- DB-058621
- 3-Quinolinecarbonitrile, 2-chloro-6-methoxy-
- 2-Chloro-6-methoxyquinoline-3-carbonitrile
-
- MDL: MFCD02740422
- インチ: 1S/C11H7ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,1H3
- InChIKey: AMFXVCDHDIEGIM-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C#N)C=C2C=C(C=CC2=N1)OC
計算された属性
- せいみつぶんしりょう: 218.02500
- どういたいしつりょう: 218.0246905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.36
- ふってん: 396.5°Cat760mmHg
- フラッシュポイント: 193.6°C
- 屈折率: 1.64
- PSA: 45.91000
- LogP: 2.76848
2-Chloro-6-methoxyquinoline-3-carbonitrile セキュリティ情報
2-Chloro-6-methoxyquinoline-3-carbonitrile 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Chloro-6-methoxyquinoline-3-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C371893-5mg |
2-Chloro-6-methoxyquinoline-3-carbonitrile |
101617-91-8 | 5mg |
$ 65.00 | 2022-04-01 | ||
| abcr | AB213186-5g |
2-Chloro-6-methoxyquinoline-3-carbonitrile, 95%; . |
101617-91-8 | 95% | 5g |
€722.40 | 2025-02-27 | |
| abcr | AB213186-250 mg |
2-Chloro-6-methoxyquinoline-3-carbonitrile, 95%; . |
101617-91-8 | 95% | 250mg |
€135.50 | 2023-05-06 | |
| abcr | AB213186-250mg |
2-Chloro-6-methoxyquinoline-3-carbonitrile, 95%; . |
101617-91-8 | 95% | 250mg |
€131.10 | 2025-02-27 | |
| OTAVAchemicals | 1049561-100MG |
2-chloro-6-methoxyquinoline-3-carbonitrile |
101617-91-8 | 95% | 100MG |
$79 | 2023-07-05 | |
| Enamine | EN300-141640-10000mg |
2-chloro-6-methoxyquinoline-3-carbonitrile |
101617-91-8 | 95.0% | 10000mg |
$665.0 | 2023-09-30 | |
| Enamine | EN300-141640-100mg |
2-chloro-6-methoxyquinoline-3-carbonitrile |
101617-91-8 | 95.0% | 100mg |
$50.0 | 2023-09-30 | |
| Enamine | EN300-141640-500mg |
2-chloro-6-methoxyquinoline-3-carbonitrile |
101617-91-8 | 95.0% | 500mg |
$113.0 | 2023-09-30 | |
| Enamine | EN300-141640-1000mg |
2-chloro-6-methoxyquinoline-3-carbonitrile |
101617-91-8 | 95.0% | 1000mg |
$145.0 | 2023-09-30 | |
| 1PlusChem | 1P0005G1-2.5g |
3-Quinolinecarbonitrile, 2-chloro-6-methoxy- |
101617-91-8 | 95% | 2.5g |
$315.00 | 2023-12-27 |
2-Chloro-6-methoxyquinoline-3-carbonitrile 関連文献
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
101617-91-8 (2-Chloro-6-methoxyquinoline-3-carbonitrile) 関連製品
- 74133-20-3(4-methoxypyridine-3-carbonitrile)
- 10371-86-5(9-methoxyellipticine)
- 23084-36-8(5-Methoxy-1H-indole-3-carbonitrile)
- 2305-70-6(4-Hydroxyquinoline-3-carbonitrile)
- 197512-21-3(5-Hydroxy-1H-indole-3-carbonitrile)
- 13669-61-9(4-Hydroxy-6-methoxyquinoline-3-carbonitrile)
- 145692-57-5(6-Methoxy-1H-indole-3-carbonitrile)
- 263545-00-2(Benzo[h]quinoline-4-carbonitrile,6-methoxy-)
- 214476-07-0(3-Cyano-7-ethoxy-4-hydroxyquinoline)
- 298204-74-7(5-Methoxynicotinonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:101617-91-8)2-Chloro-6-methoxyquinoline-3-carbonitrile

清らかである:99%/99%/99%
はかる:1g/5g/10g
価格 ($):164.0/428.0/663.0